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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of acetolactate synthase (ALS), also

known as acetohydroxyacid synthase (AHAS), isozymes from various organisms. ALS is a

critical enzyme in the biosynthetic pathway of branched-chain amino acids, making it a key

target for herbicides and potential antimicrobial agents. Understanding the kinetic differences

between isozymes is crucial for the development of selective inhibitors and for metabolic

engineering applications.

Kinetic Parameters of Acetolactate Synthase
Isozymes
The following table summarizes the key kinetic parameters for acetolactate synthase isozymes

from different bacterial species. These values provide a quantitative basis for comparing the

catalytic efficiency and substrate affinity of these enzymes.
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Enzyme
Source

Isozyme
Substra
te

Km
(mM)

Vmax
(U/mg)

kcat (s-
1)

kcat/Km
(M-1s-1)

Referen
ce

Klebsiella

pneumon

iae

Acetolact

ate

Synthase

(ALS)

Pyruvate
11.2 ±

1.0
110 ± 4 120 ± 4 1.1 x 104

Latta, A.

J. (2019)

Klebsiella

pneumon

iae

Acetohyd

roxyacid

Synthase

(AHAS)

Pyruvate 7.8 ± 1.2
0.83 ±

0.05

0.90 ±

0.05
1.2 x 102

Latta, A.

J. (2019)

Escheric

hia coli

AHAS

Isozyme

II

Pyruvate 10 ± 2 - 1.8 ± 0.2 1.8 x 102

Bacillus

subtilis
AlsS Pyruvate 8.5 ± 0.7 - 55 ± 2 6.5 x 103 [1]

Note: Assay conditions can vary between studies, potentially affecting the absolute values of

kinetic parameters. Direct comparison should be made with caution. One unit (U) of enzyme

activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of

product per minute under the specified assay conditions.

Experimental Protocols
The kinetic parameters presented in this guide were determined using established

methodologies. Below are detailed protocols for the expression, purification, and kinetic

analysis of acetolactate synthase isozymes.

Enzyme Expression and Purification
Recombinant expression of ALS/AHAS is commonly performed in Escherichia coli. The gene

encoding the specific isozyme is cloned into an expression vector, often with a polyhistidine tag

to facilitate purification.
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Expression:E. coli cells carrying the expression plasmid are grown in a suitable medium

(e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein

expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG)

and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period

(e.g., 12-16 hours) to enhance soluble protein production.

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell

disruption by sonication or high-pressure homogenization, the cell lysate is clarified by

centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-

nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a

low concentration of imidazole to remove non-specifically bound proteins. The target enzyme

is then eluted with a buffer containing a higher concentration of imidazole. The purified

protein is dialyzed against a storage buffer and its concentration is determined using a

standard method, such as the Bradford assay.

Acetolactate Synthase Activity Assay
The activity of ALS is typically measured using a discontinuous (fixed-time) colorimetric assay

that detects the formation of acetoin.[2] This method, based on the Voges-Proskauer reaction,

involves the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, to

acetoin, which then reacts with α-naphthol and creatine to produce a red-colored complex.

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., potassium

phosphate buffer, pH 7.5), the substrate pyruvate, and the necessary cofactors, thiamine

pyrophosphate (TPP) and flavin adenine dinucleotide (FAD).

Assay Procedure:

The reaction is initiated by the addition of the purified enzyme to the pre-warmed reaction

mixture.

The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a constant

temperature (e.g., 37°C).

The reaction is terminated by the addition of sulfuric acid.
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The mixture is incubated at a higher temperature (e.g., 60°C) to facilitate the

decarboxylation of α-acetolactate to acetoin.

Creatine and α-naphthol solutions are added, and the mixture is incubated at room

temperature to allow for color development.

The absorbance of the resulting red-colored complex is measured at a specific wavelength

(e.g., 525 nm) using a spectrophotometer.

Calculation of Activity: The amount of acetoin formed is quantified using a standard curve

generated with known concentrations of acetoin. The enzyme activity is then calculated

based on the amount of product formed per unit of time per amount of enzyme.

Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the

enzyme activity is measured at various concentrations of the substrate (pyruvate). The initial

reaction velocities are then plotted against the substrate concentrations, and the data are fitted

to the Michaelis-Menten equation using non-linear regression analysis.[3] The turnover number

(kcat) is calculated by dividing Vmax by the enzyme concentration, and the catalytic efficiency

(kcat/Km) is subsequently determined.

Visualizing the Acetolactate Synthase Reaction
The following diagram illustrates the fundamental reaction catalyzed by acetolactate synthase,

which involves the condensation of two molecules of pyruvate to form α-acetolactate and

carbon dioxide.
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Caption: The enzymatic reaction catalyzed by acetolactate synthase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Acetolactate Synthase from Bacillus subtilis Serves as a 2-Ketoisovalerate Decarboxylase
for Isobutanol Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

2. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

3. Untitled Document [ucl.ac.uk]

To cite this document: BenchChem. [A Comparative Kinetic Analysis of Acetolactate
Synthase Isozymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3167203#kinetic-comparison-of-acetolactate-
synthase-isozymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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